molecular formula C9H14N2OS B2366557 2-ethyl-N-(1,3-thiazol-2-yl)butanamide CAS No. 574011-44-2

2-ethyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B2366557
CAS No.: 574011-44-2
M. Wt: 198.28
InChI Key: DFDZVTPOIRAZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(1,3-thiazol-2-yl)butanamide is an organic compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

2-ethyl-N-(1,3-thiazol-2-yl)butanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(1,3-thiazol-2-yl)acetamide
  • 2-ethyl-N-(1,3-thiazol-2-yl)propionamide
  • 2-ethyl-N-(1,3-thiazol-2-yl)hexanamide

Uniqueness

2-ethyl-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific structure, which combines a thiazole ring with a butanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethyl-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-3-7(4-2)8(12)11-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDZVTPOIRAZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.